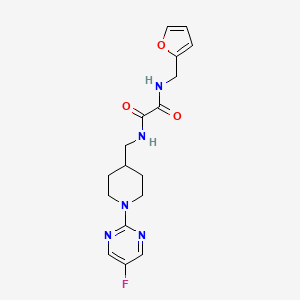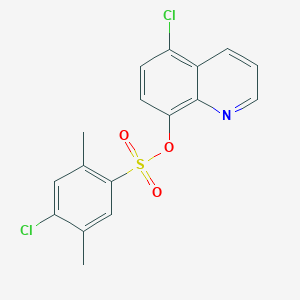![molecular formula C9H12N2O2S B2598366 6-(2-羟乙基)-5-甲基-2,3-二氢-7H-[1,3]噻唑并[3,2-a]嘧啶-7-酮 CAS No. 53750-92-8](/img/structure/B2598366.png)
6-(2-羟乙基)-5-甲基-2,3-二氢-7H-[1,3]噻唑并[3,2-a]嘧啶-7-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are bicyclic compounds made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur . They have significant potential in medicinal chemistry, including as scaffolds for new medicines .
Synthesis Analysis
Thiazolopyrimidines can be synthesized through various methods. One widely known method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another efficient procedure for the synthesis of thiazolopyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines, including “6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one”, is characterized by the fusion of thiazole and pyrimidine rings. The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The high selectivity of the intramolecular acylation of S-substituted 3,4-dihydropyrimidines at N3 is likely to be determined by the stabilization of the product due to the conjugation of the two endocyclic double bonds .科学研究应用
抗 HIV 活性
包括 6-(2-羟乙基)-5-甲基-2,3-二氢-7H-[1,3]噻唑并[3,2-a]嘧啶-7-酮在内的化合物已显示出在抗 HIV 活性方面的潜力。具体而言,该化合物的衍生物对 HIV-1 表现出有效性,突出了它们在抗病毒研究中的潜力 (Danel, Pedersen, & Nielsen, 1998)。
抗菌活性
该化合物的一些衍生物显示出有希望的抗菌特性。例如,某些嘧啶、嘧啶并[2,1-b][1,3]噻嗪和噻唑并[3,2-a]嘧啶衍生物表现出显着的抗菌活性,表明在对抗细菌感染方面具有潜在应用 (Sayed, Shamroukh, & Rashad, 2006)。
抗惊厥活性
研究探索了 6-(2-羟乙基)-5-甲基-2,3-二氢-7H-[1,3]噻唑并[3,2-a]嘧啶-7-酮衍生物在抗惊厥活性方面的用途。一些衍生物在该领域表现出疗效,表明在神经系统疾病中具有潜在的治疗应用 (Severina, Skupa, Voloshchuk, Suleiman, & Georgiyants, 2019)。
抗氧化和抗真菌活性
进一步的研究表明,该化合物的某些衍生物表现出抗氧化和抗真菌活性。这突出了该化合物在开发治疗氧化应激相关疾病和真菌感染方面的潜力 (Litvinchuk, Bentya, Stasevych, Zvarych, Komarovska-Porokhnyavets, Stadnytska, Lubenets, Rusanov, & Vovk, 2021)。
抗癌活性
对 6-(2-羟乙基)-5-甲基-2,3-二氢-7H-[1,3]噻唑并[3,2-a]嘧啶-7-酮衍生物的研究还调查了它们在癌症治疗中的潜力。一些衍生物已显示出对各种癌细胞系的抗增殖活性,表明癌症治疗的一个有希望的途径 (Nagaraju, Reddy, Padmaja, & Ugale, 2020)。
作用机制
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
It is suggested that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities .
未来方向
生化分析
Biochemical Properties
6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, which play a role in regulating cellular processes . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, its binding to topoisomerase I results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and ultimately leading to DNA damage and cell death . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one change over time. This compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that its effects on cellular function can persist, with continued modulation of cell signaling pathways and gene expression . The extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, it may induce toxic effects, such as liver and kidney damage, due to its interaction with critical metabolic enzymes and pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity .
Metabolic Pathways
6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, it may inhibit glycolytic enzymes, resulting in reduced glucose metabolism and altered energy production .
Transport and Distribution
The transport and distribution of 6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by solute carrier transporters and distributed within various cellular compartments . Its localization and accumulation within cells can influence its activity and function, with higher concentrations observed in specific tissues, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-(2-Hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes . For example, its presence in the nucleus enables it to modulate gene expression by interacting with transcription factors .
属性
IUPAC Name |
6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-7(2-4-12)8(13)10-9-11(6)3-5-14-9/h12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLYCIGWWHJIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C2N1CCS2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)
![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2598287.png)


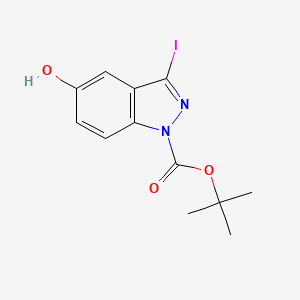
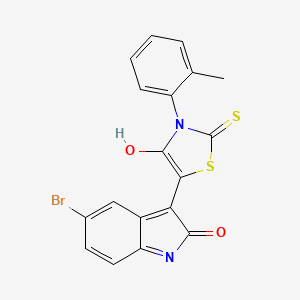
![4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598298.png)
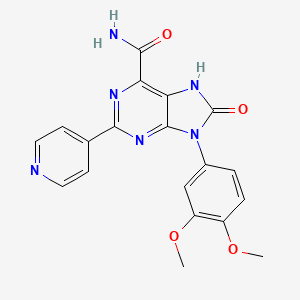
![ethyl [3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2598301.png)

